molecular formula C13H13N3O3S B6543934 N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921820-34-0

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Cat. No. B6543934
CAS RN: 921820-34-0
M. Wt: 291.33 g/mol
InChI Key: XRYVASBQHGESIJ-UHFFFAOYSA-N
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Description

“N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties include solubility, melting point, boiling point, density, molar mass, and others .

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has been studied extensively in the scientific community due to its unique properties. This compound has been used as a catalyst in organic reactions, as an inhibitor of enzymes, and as a potential therapeutic agent. This compound has also been studied as a potential anticancer agent, as an anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and the reaction yields are high. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is also limited in certain applications, as it is not very soluble in water and is not very stable in acidic or basic conditions.

Future Directions

The potential applications of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide are vast, and there are numerous future directions for research. This compound could potentially be used as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent. This compound could also be studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In addition, this compound could be studied as a potential drug delivery system, as it has the ability to be modified to target specific tissues or organs. Finally, this compound could be studied as a potential catalyst in organic reactions, as it has the potential to increase the efficiency of chemical reactions.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide can be synthesized through a variety of methods, including the use of cyclopropylmethylcarbamoyl chloride, thiazole, and furan-2-carboxylic acid. The synthesis process involves the reaction of the cyclopropylmethylcarbamoyl chloride with thiazole in the presence of a base, followed by the addition of furan-2-carboxylic acid. The reaction produces this compound in high yields and is relatively simple to carry out.

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(14-8-3-4-8)6-9-7-20-13(15-9)16-12(18)10-2-1-5-19-10/h1-2,5,7-8H,3-4,6H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVASBQHGESIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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